molecular formula C8H6N2O3S B14002614 Acetonitrile,2-(hydroxyimino)-2-(phenylsulfonyl)-

Acetonitrile,2-(hydroxyimino)-2-(phenylsulfonyl)-

Cat. No.: B14002614
M. Wt: 210.21 g/mol
InChI Key: WUECNENOORYKIB-UHFFFAOYSA-N
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Description

Acetonitrile,2-(hydroxyimino)-2-(phenylsulfonyl)- is a nitrile derivative featuring two distinct functional groups: a hydroxyimino (-NOH) moiety and a phenylsulfonyl (-SO₂Ph) group attached to the central carbon atom.

Properties

IUPAC Name

2-(benzenesulfonyl)-2-hydroxyiminoacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c9-6-8(10-11)14(12,13)7-4-2-1-3-5-7/h1-5,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUECNENOORYKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=NO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 2-(Hydroxyimino)-2-(phenylsulfonyl)acetonitrile

General Synthetic Strategy

The synthesis of 2-(hydroxyimino)-2-(phenylsulfonyl)acetonitrile typically involves the introduction of the phenylsulfonyl group and the hydroxyimino functionality onto an acetonitrile scaffold. The hydroxyimino group (-C=NOH) is commonly introduced via oximation reactions, usually involving hydroxylamine or its derivatives. The phenylsulfonyl group (-SO2C6H5) is generally introduced through sulfonylation reactions involving phenylsulfonyl chlorides or related sulfonyl reagents in the presence of bases.

Key Synthetic Routes

Sulfonylation of Hydroxyiminoacetonitrile Derivatives

A common approach is the reaction of hydroxyiminoacetonitrile derivatives with phenylsulfonyl chlorides under basic conditions. This reaction installs the phenylsulfonyl group at the alpha position relative to the nitrile, yielding 2-(hydroxyimino)-2-(phenylsulfonyl)acetonitrile.

  • Reagents: Hydroxyiminoacetonitrile, phenylsulfonyl chloride, base (e.g., pyridine or alkylamines)
  • Solvents: Aprotic solvents such as dichloromethane, acetonitrile, or ethyl acetate
  • Conditions: Typically low to moderate temperatures (−50 to 20 °C) to control reaction rate and avoid side reactions

This method benefits from the availability of starting materials and relatively straightforward purification steps.

Oximation of Phenylsulfonylacetonitrile Precursors

An alternative route involves first synthesizing 2-(phenylsulfonyl)acetonitrile, followed by oximation with hydroxylamine hydrochloride or free hydroxylamine under controlled pH conditions to convert the alpha-ketonitrile to the corresponding hydroxyimino derivative.

  • Step 1: Preparation of 2-(phenylsulfonyl)acetonitrile via nucleophilic substitution or sulfonylation
  • Step 2: Oximation by reaction with hydroxylamine in aqueous or alcoholic medium, often buffered to maintain pH around 5-7
  • Outcome: Formation of 2-(hydroxyimino)-2-(phenylsulfonyl)acetonitrile with high selectivity

This sequence allows for better control over stereochemistry and purity of the oxime product.

Process Optimization and Conditions

  • Temperature Control: Reactions are generally conducted at sub-ambient to ambient temperatures to minimize side reactions such as polymerization or resin formation.
  • Base Selection: Organic amines like pyridine and its methyl derivatives are preferred due to their moderate basicity and ability to scavenge HCl generated in sulfonylation.
  • Solvent Choice: Dipolar aprotic solvents such as acetonitrile or dichloromethane are favored for their solubilizing power and inertness under reaction conditions.
  • Use of Cyanide Sources: In some synthetic schemes, catalytic amounts of cyanide sources like acetone cyanohydrin or alkali metal cyanides are employed to facilitate formation of nitrile intermediates.

Detailed Research Outcomes and Analytical Data

Spectroscopic Characterization

  • NMR Spectroscopy: Although specific NMR data for 2-(hydroxyimino)-2-(phenylsulfonyl)acetonitrile is limited in the literature, typical spectra would show characteristic signals for the phenyl protons (aromatic region ~7.2–7.8 ppm), the oxime proton (~11–12 ppm), and the nitrile carbon in $$^{13}C$$ NMR around 115–120 ppm.
  • Mass Spectrometry: Molecular ion peaks corresponding to the molecular weight (210.21 g/mol) confirm the molecular formula.
  • Infrared Spectroscopy: Strong absorption bands for nitrile stretching (~2250 cm$$^{-1}$$) and sulfonyl groups (~1300–1150 cm$$^{-1}$$) are expected.

Purity and Yield

Patent literature reports high yields and purity when optimized reaction conditions are used, with yields typically exceeding 80% after purification by extraction and crystallization.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Sulfonylation of hydroxyiminoacetonitrile Hydroxyiminoacetonitrile, phenylsulfonyl chloride Base (pyridine), aprotic solvent −50 to 20 °C Direct introduction of phenylsulfonyl group; relatively simple Requires careful temperature control to avoid side reactions
Oximation of phenylsulfonylacetonitrile 2-(Phenylsulfonyl)acetonitrile, hydroxylamine Aqueous/alcoholic medium, pH buffer Ambient temperature Good control over oxime formation; high selectivity Multi-step synthesis; requires isolation of intermediate

Chemical Reactions Analysis

Types of Reactions

Acetonitrile,2-(hydroxyimino)-2-(phenylsulfonyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydroxyimino group to form amines or other derivatives.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Acetonitrile,2-(hydroxyimino)-2-(phenylsulfonyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.

    Industry: It is used in the manufacture of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetonitrile,2-(hydroxyimino)-2-(phenylsulfonyl)- involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the phenylsulfonyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Physicochemical and Reactivity Profiles

Property Acetonitrile,2-(hydroxyimino)-2-(phenylsulfonyl)- 2-(3-Chloroquinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile 2-(tert-Butylsulfonyl)-2-[2-(2-fluorophenyl)hydrazono]acetonitrile
Molecular Weight ~280 g/mol (estimated) 393.8 g/mol 351.3 g/mol
Solubility Moderate in polar aprotic solvents (e.g., DMF) Low (due to aromatic chlorination) High in THF (tert-butyl enhances lipophilicity)
Reactivity Tautomerization, nucleophilic substitution Electrophilic aromatic substitution Hydrazone formation, steric hindrance

Biological Activity

Acetonitrile, 2-(hydroxyimino)-2-(phenylsulfonyl)-, also known as 2-hydroxyimino-2-(phenylsulfonyl)acetonitrile, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, properties, and biological activities of this compound, drawing from various research findings and studies.

  • Molecular Formula : C₉H₈N₂O₂S
  • Molecular Weight : Approximately 210.21 g/mol
  • Appearance : White to off-white crystalline powder
  • Melting Point : Around 137 °C
  • Density : Approximately 1.38 g/cm³ at room temperature

The compound features both hydroxyimino and phenylsulfonyl groups, which contribute to its unique reactivity and potential biological effects.

Synthesis Methods

The synthesis of acetonitrile, 2-(hydroxyimino)-2-(phenylsulfonyl)- can be achieved through several methods, including:

  • Condensation Reactions : Utilizing appropriate precursors to form the hydroxyimino group.
  • Sulfonation Processes : Introducing the phenylsulfonyl group via sulfonation reactions.

These methods highlight the versatility in synthesizing this compound for various applications in research and industry.

Antioxidant Activity

Research indicates that compounds similar to acetonitrile, 2-(hydroxyimino)-2-(phenylsulfonyl)- exhibit antioxidant properties. For instance, studies have shown that derivatives with similar functional groups can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases.

Anticancer Potential

The biological evaluation of related compounds has demonstrated notable antiproliferative activity against various cancer cell lines. In particular, compounds with similar scaffolds have been tested in the NCI-60 human tumor cell line screening program. Some derivatives have shown significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-468), indicating a promising avenue for further investigation into acetonitrile, 2-(hydroxyimino)-2-(phenylsulfonyl)- as a potential anticancer agent .

Case Studies

  • Antimalarial Activity : A study evaluated the antiplasmodial activity of hydrazone derivatives against Plasmodium falciparum. While not directly testing acetonitrile, 2-(hydroxyimino)-2-(phenylsulfonyl)-, it provides insight into how structurally related compounds may exhibit similar activities against malaria .
  • Tyrosinase Inhibition : Compounds with similar phenolic structures showed significant inhibition of mushroom tyrosinase, an enzyme involved in melanin production. This suggests that acetonitrile, 2-(hydroxyimino)-2-(phenylsulfonyl)- may also possess tyrosinase inhibitory properties, which could be beneficial in cosmetic applications .

Research Findings Summary Table

Biological ActivityObserved EffectsReferences
AntioxidantFree radical scavenging activity
AnticancerSignificant cytotoxicity against breast cancer cells
AntimalarialPotential activity against Plasmodium falciparum
Tyrosinase InhibitionInhibition of melanin production

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(hydroxyimino)-2-(phenylsulfonyl)acetonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-component reactions involving (phenylsulfonyl)acetonitrile derivatives. For example, one-pot condensation reactions under solvent-free conditions with ionic liquid catalysts (e.g., [(EtO)3Si(CH2)3NH3+][CH3COO−]) achieve high yields (70–90%) by optimizing temperature (80–100°C) and catalyst loading (5–10 mol%) . Reaction efficiency is highly dependent on the electronic nature of substituents in aromatic aldehydes, with electron-withdrawing groups accelerating imine formation .

Q. How can spectroscopic techniques (NMR, IR, XRD) be used to confirm the structure and tautomeric equilibrium of this compound?

  • Methodological Answer :

  • NMR : The hydroxyimino (-NOH) group shows characteristic deshielded protons at δ 10–12 ppm (¹H NMR) and a carbonyl carbon resonance near δ 160–170 ppm (¹³C NMR). Tautomeric shifts (oxime ↔ nitroso) can be detected via variable-temperature NMR .
  • XRD : Single-crystal X-ray diffraction confirms planarity of the sulfonyl-hydroxyimino moiety, with O—H⋯N hydrogen bonds (2.6–2.8 Å) stabilizing the crystal lattice .

Q. What are the key reactivity patterns of the phenylsulfonyl and hydroxyimino groups in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • The phenylsulfonyl group acts as an electron-withdrawing substituent, activating the adjacent nitrile for nucleophilic additions (e.g., aza-Henry reactions with nitroalkanes) .
  • The hydroxyimino group participates in hydrogen bonding and redox reactions. For instance, it can undergo oxidation to nitro groups under acidic conditions (e.g., HNO₃/H₂SO₄) .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) resolve contradictions in experimental data regarding tautomeric stability?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) predict the relative stability of oxime vs. nitroso tautomers by comparing Gibbs free energy differences. Solvent effects (e.g., DMSO vs. water) are modeled using PCM frameworks. Molecular Dynamics (MD) simulations further assess hydrogen-bonding networks in crystal packing, aligning with XRD data .

Q. What strategies optimize enantioselective synthesis using this compound as a chiral building block?

  • Methodological Answer : Enantioselective aza-Henry reactions employ chiral phase-transfer catalysts (e.g., cinchona-derived ammonium salts). Key parameters include:

  • Catalyst loading (2–5 mol%) and counterion choice (Br⁻ vs. PF₆⁻).
  • Solvent polarity (toluene vs. THF) to control transition-state geometry .
  • Monitoring enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .

Q. How do competing reaction pathways (e.g., dimerization vs. cyclization) affect the design of multi-step syntheses?

  • Methodological Answer :

  • Dimerization : Occurs under high concentrations (>0.5 M) via sulfonyl-mediated C–C coupling. Mitigated by slow addition of reagents or low-temperature conditions (−20°C) .
  • Cyclization : Facilitated by microwave irradiation (100–120°C, 30 min) to form benzo[a]pyrano-phenazine derivatives, as confirmed by LC-MS tracking .

Data Contradiction Analysis

Q. Why do conflicting reports exist about the oxidative stability of the hydroxyimino group?

  • Resolution : Discrepancies arise from solvent-dependent redox behavior. In aprotic solvents (e.g., DMF), the hydroxyimino group resists oxidation up to 150°C. In protic media (e.g., ethanol/water), trace metal ions (Fe³⁺) catalyze decomposition to nitro derivatives . Validate via controlled experiments with chelating agents (EDTA) .

Q. How can inconsistent crystallographic data for hydrogen-bonding motifs be reconciled?

  • Resolution : Polymorphism and solvent inclusion (e.g., methanol vs. acetonitrile) alter packing patterns. Use differential scanning calorimetry (DSC) to identify polymorphs and refine XRD data with SHELXL software, applying TWIN/BASF commands for twinned crystals .

Methodological Tables

Technique Application Key Parameters Reference
Chiral HPLCEnantiomeric excess determinationChiralpak IA, hexane/IPA (90:10), 1 mL/min
DFT CalculationsTautomer stability predictionB3LYP/6-311+G**, PCM solvent model
Microwave SynthesisCyclization optimization100°C, 30 min, 300 W
Variable-Temp NMRTautomeric equilibrium monitoringDMSO-d6, −40°C to 25°C

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